![molecular formula C23H30N6O5 B2844964 ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 851940-58-4](/img/structure/B2844964.png)
ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
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Description
Ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a useful research compound. Its molecular formula is C23H30N6O5 and its molecular weight is 470.53. The purity is usually 95%.
BenchChem offers high-quality ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alpha1-Adrenergic Receptor Ligands
The compound’s structure suggests potential interactions with alpha1-adrenergic receptors (α1-ARs). These receptors play a crucial role in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. Activation or blockade of α1-ARs is therapeutically relevant for several conditions, including cardiac hypertrophy, hypertension, and depression . The compound’s affinity for α1-ARs could lead to novel treatments.
Hydromethylation Reactions
The compound’s functional groups may participate in hydromethylation reactions. Researchers have applied similar structures to methoxy-protected natural products like (−)-Δ8-THC and cholesterol . Investigating its reactivity in such reactions could yield valuable insights.
Triazole Derivatives
Triazole derivatives have diverse applications, including antimicrobial and anticancer properties. The compound’s triazole moiety could be explored for these purposes. Synthesis and pharmacological evaluation studies may reveal its potential .
Indole Derivatives
Indole derivatives exhibit biological activity, especially as anti-HIV agents. The compound’s structure contains an indole-like moiety, making it interesting for further investigation. Molecular docking studies could predict its interactions with relevant targets .
AChE/BChE Inhibitors
The (4-methoxyphenyl)piperazine moiety has been associated with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. These enzymes are relevant in neurodegenerative diseases like Alzheimer’s. The compound’s potential as an AChE/BChE inhibitor warrants exploration .
CNS Drug Discovery
Given its structural features, the compound could serve as a lead for central nervous system (CNS) drug discovery. Investigating its effects on neurotransmitter systems and neurodegenerative conditions may yield promising results .
properties
IUPAC Name |
ethyl 2-[8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O5/c1-5-34-19(30)15-29-18(24-21-20(29)22(31)26(3)23(32)25(21)2)14-27-10-12-28(13-11-27)16-6-8-17(33-4)9-7-16/h6-9H,5,10-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQPEWBFNUHVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
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